Lipophilicity (LogP) Modulation: 3-Fluoro Substitution Lowers LogP by ~0.33–0.47 Units vs. the 3-H Analog, Reshaping ADME Properties
The target compound 3-fluoro-6-(trifluoromethyl)pyridin-2-amine exhibits a calculated LogP of 1.93, as reported by a reputable supplier's datasheet . This value is substantially lower than the LogP of 2.26–2.40 reported for the non-fluorinated comparator 6-(trifluoromethyl)pyridin-2-amine, which lacks the C3 fluorine substitution [1]. This reduction in lipophilicity by ΔLogP ≈ -0.33 to -0.47 is a critical departure from the common expectation that fluorination universally increases logP; here, the specific C3 fluorine position reduces overall lipophilicity, directly affecting blood-brain barrier permeability and non-specific tissue binding predictions in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.93 |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridin-2-amine (CAS 34486-24-3): LogP = 2.26 (Molbase) to 2.40 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ -0.33 to -0.47 (target is less lipophilic) |
| Conditions | Computed/standardized LogP values from supplier technical datasheets; consistent cross-source range for comparator |
Why This Matters
A difference of >0.3 LogP units is significant for drug-likeness optimization, meaning simple substitution of the non-fluorinated analog will produce a compound library with systematically higher lipophilicity, potentially invalidating downstream ADME and in vivo efficacy predictions.
- [1] Molbase. 6-(Trifluoromethyl)pyridin-2-amine (CAS 34486-24-3) LogP value. Accessed 2026. View Source
